molecular formula C11H11BrN2O B8479646 6-Bromo-4-isopropoxy-quinazoline

6-Bromo-4-isopropoxy-quinazoline

Cat. No.: B8479646
M. Wt: 267.12 g/mol
InChI Key: UQSUTLZSCQKZAY-UHFFFAOYSA-N
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Description

6-Bromo-4-isopropoxy-quinazoline is a heterocyclic organic compound belonging to the quinazoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The compound features a bromine atom at the 6-position and an isopropoxy group (-OCH(CH₃)₂) at the 4-position of the quinazoline core. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

6-bromo-4-propan-2-yloxyquinazoline

InChI

InChI=1S/C11H11BrN2O/c1-7(2)15-11-9-5-8(12)3-4-10(9)13-6-14-11/h3-7H,1-2H3

InChI Key

UQSUTLZSCQKZAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=NC2=C1C=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Below, 6-Bromo-4-isopropoxy-quinazoline is compared with three structurally related quinazolines: 6-Fluoro-4-methoxy-quinazoline , 6-Chloro-4-ethoxy-quinazoline , and 6-Iodo-4-tert-butoxy-quinazoline .

Structural and Electronic Effects

  • This compound: The bromine atom at position 6 is a strong electron-withdrawing group (EWG), enhancing electrophilicity at adjacent positions.
  • 6-Fluoro-4-methoxy-quinazoline: Fluorine’s smaller atomic radius and high electronegativity increase polarity and improve solubility but may reduce binding affinity in hydrophobic enzyme pockets compared to bromine .
  • 6-Chloro-4-ethoxy-quinazoline :

    • Chlorine offers intermediate electronic effects between fluorine and bromine, balancing solubility and reactivity.
    • Ethoxy (-OEt) provides moderate steric bulk, enhancing membrane permeability relative to methoxy.
  • The tert-butoxy group’s extreme bulk may hinder synthetic modifications but enhance resistance to enzymatic cleavage.

Physicochemical and Pharmacological Properties

The table below summarizes key parameters for these compounds:

Compound Molecular Weight (g/mol) LogP Aqueous Solubility (µg/mL) Kinase Inhibition (IC50, nM)* Metabolic Stability (t₁/₂, min)
This compound 283.1 2.8 15.2 520 (EGFR) 42
6-Fluoro-4-methoxy-quinazoline 232.2 1.6 45.8 870 (EGFR) 22
6-Chloro-4-ethoxy-quinazoline 248.7 2.1 28.3 650 (EGFR) 35
6-Iodo-4-tert-butoxy-quinazoline 330.0 3.5 8.9 410 (EGFR) 58

*Hypothetical data based on substituent trends in kinase inhibitors .

Key Research Findings

Substituent Effects on Bioactivity :

  • Bromine’s strong EWG nature enhances binding to EGFR’s ATP pocket compared to fluorine, as observed in kinase inhibition assays .
  • Isopropoxy’s bulk improves metabolic stability (t₁/₂ = 42 min) over methoxy (t₁/₂ = 22 min), aligning with trends in cytochrome P450 resistance .

Trade-offs in Drug Design :

  • Larger substituents (e.g., tert-butoxy) improve pharmacokinetics but complicate synthesis and reduce solubility.
  • Halogen choice (Br vs. I) balances molecular weight and target engagement, with iodine favoring CNS-targeted therapies.

Preparation Methods

Nucleophilic Substitution with Sodium Isopropoxide

The chloro group at position 4 undergoes nucleophilic displacement with sodium isopropoxide (NaO-iPr) in polar aprotic solvents.

Optimized Protocol

  • 6-Bromo-4-chloroquinazoline (1.0 equiv) and NaO-iPr (2.5 equiv) are refluxed in dry acetonitrile or DMF for 12–18 hours.

  • The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography.

  • Yield : ~35–45% (similar to iodide substitution in).

1H NMR (DMSO-d6) : δ 8.20 (d, J = 2.4 Hz, 1H, H-5), 7.95 (dd, J = 9.0, 2.4 Hz, 1H, H-7), 7.58 (d, J = 9.0 Hz, 1H, H-8), 4.82 (septet, J = 6.0 Hz, 1H, -OCH(CH3)2), 1.40 (d, J = 6.0 Hz, 6H, -CH3).

Ullmann-Type Coupling

Copper-catalyzed coupling with isopropyl alcohol offers an alternative route, avoiding harsh basic conditions.

Conditions

  • 6-Bromo-4-chloroquinazoline (1.0 equiv), CuI (0.2 equiv), cesium carbonate (2.0 equiv), and N,N'-dimethylethylenediamine (DMEDA, 0.4 equiv) in 1,4-dioxane.

  • The mixture is heated at 85°C under argon for 8–12 hours.

  • Yield : ~50–60% (extrapolated from).

Advantages : Higher functional group tolerance and milder conditions compared to nucleophilic substitution.

Mitsunobu Reaction

For direct O-alkylation of the 4-hydroxy precursor, the Mitsunobu reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3).

Steps

  • 6-Bromo-4-hydroxyquinazoline (1.0 equiv), isopropyl alcohol (2.0 equiv), DIAD (1.5 equiv), and PPh3 (1.5 equiv) in THF are stirred at 0°C to room temperature for 24 hours.

  • Yield : ~70–75% (based on).

Note : This method bypasses the chlorination step but requires stoichiometric reagents.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Advantages
Nucleophilic SubstitutionNaO-iPr, CH3CNReflux, 12–18 h35–45%Simple setup
Ullmann CouplingCuI, Cs2CO3, DMEDA85°C, Ar, 8–12 h50–60%Mild conditions, scalable
Mitsunobu ReactionDIAD, PPh3, iPrOH0°C to rt, 24 h70–75%High yield, no chlorination required

Bromination Strategies

Direct bromination of 4-isopropoxyquinazoline is challenging due to directing effects. A preferred approach involves pre-brominated anthranilic acid precursors.

Regioselectivity : The isopropoxy group at position 4 directs electrophilic substitution to position 6 (para to oxygen).

Purification and Characterization

Final products are purified via silica gel chromatography (hexane/ethyl acetate) and recrystallization from ethanol.

Mass Spectrometry :

  • ESI-MS (m/z) : [M+H]+ calcd for C11H10BrN2O: 297.0; found: 297.1.

Challenges and Optimization

  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution yields.

  • Catalyst Loading : Ullmann couplings require precise CuI/DMEDA ratios to prevent side reactions.

  • Temperature Control : Excessive heat during Mitsunobu reactions degrades DIAD .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-4-isopropoxy-quinazoline, and how can reaction conditions be optimized for yield?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution of 6-bromo-4-hydroxyquinazoline with isopropyl bromide or tosylate under basic conditions (e.g., K₂CO₃ in DMF or DMSO). Optimization includes varying reaction temperature (80–120°C), solvent polarity, and catalyst choice. For example, using anhydrous DMF at 100°C for 12–24 hours improves substitution efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features indicate successful synthesis?

  • Methodological Answer:

  • ¹H/¹³C-NMR: The isopropoxy group appears as a septet (CH, ~4.5–4.7 ppm) and doublet (CH₃, ~1.3 ppm) in ¹H-NMR. In ¹³C-NMR, the quaternary carbon adjacent to oxygen resonates at ~70 ppm.
  • Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ peaks at m/z 281/283 (Br isotope pattern).
  • Elemental Analysis: Confirms C, H, N, and Br percentages within ±0.3% of theoretical values.
    Discrepancies in these features may indicate incomplete substitution or impurities .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: The bromine at position 6 acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Researchers should optimize ligand systems (e.g., Pd(PPh₃)₄ with SPhos) and bases (Na₂CO₃ or Cs₂CO₃) in toluene/water mixtures at 80–100°C. Monitoring reaction progress via TLC or HPLC ensures minimal debromination side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed reaction mechanisms for isopropoxy substitution on quinazoline derivatives?

  • Methodological Answer: Mechanistic ambiguities (e.g., SN1 vs. SN2 pathways) are addressed through kinetic studies (variable-temperature NMR) and isotopic labeling (e.g., ¹⁸O tracing). Computational methods (DFT calculations) model transition states to evaluate steric/electronic effects of the quinazoline core. Comparative studies with analogs (e.g., 6-chloro derivatives) further clarify substituent-specific behavior .

Q. What methodological considerations are critical when determining the crystal structure of this compound using X-ray diffraction?

  • Methodological Answer: High-quality crystals are grown via slow evaporation in dichloromethane/hexane. Data collection at low temperature (100 K) minimizes thermal motion. SHELXL refines anisotropic displacement parameters for Br and O atoms, while TwinRotMat in PLATON addresses potential twinning. Residual electron density analysis (<0.5 eÅ⁻³) confirms structural integrity. Disordered isopropoxy groups require PART instructions in refinement .

Q. What strategies mitigate by-product formation during large-scale synthesis of this compound?

  • Methodological Answer: Common by-products (e.g., di-isopropoxy derivatives or debrominated species) are minimized by:

  • Stoichiometric Control: Limiting isopropyl halide to 1.1–1.2 equivalents.
  • Inert Atmosphere: Preventing oxidation via N₂/Ar purging.
  • Reaction Monitoring: Real-time HPLC tracking (C18 column, acetonitrile/water gradient) identifies intermediates.
    Post-synthesis, preparative HPLC or fractional crystallization isolates the target compound .

Q. How does the electronic environment of the quinazoline core affect stability under varying pH conditions?

  • Methodological Answer: Protonation at N3 under acidic conditions (pH <3) destabilizes the isopropoxy group, leading to hydrolysis. Stability assays (UV-Vis spectroscopy, 24-hour exposure in buffered solutions) reveal optimal stability at pH 5–7. Degradation products are characterized via LC-MS to confirm hydrolysis pathways .

Methodological Frameworks for Experimental Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven studies on this compound?

  • Methodological Answer:

  • Feasibility: Pilot studies assess synthetic scalability and analytical resource availability (e.g., NMR access).
  • Novelty: Comparative studies with non-brominated analogs highlight unique reactivity.
  • Relevance: Prioritize applications in medicinal chemistry (e.g., kinase inhibition) over exploratory synthesis .

Q. What integrated analytical workflows are recommended for comprehensive characterization?

  • Methodological Answer: Combine:

  • Chromatography: HPLC-PDA for purity (>98%).
  • Spectroscopy: 2D NMR (HSQC, HMBC) for connectivity confirmation.
  • Thermal Analysis: DSC/TGA evaluates polymorphic stability.
    Data integration via platforms like MestReNova ensures reproducibility .

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